CID 135533421

Description

CID 135533421 is a compound isolated from Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractionation . Its chemical structure (Figure 1B in ) features a cyclic terpenoid backbone with hydroxyl and ketone functional groups, characteristic of bioactive natural products. The compound was identified in CIEO fractions via GC-MS (Figure 1C), with its mass spectrum confirming a molecular ion peak at m/z 248.3, consistent with a molecular formula of C15H20O2 .

Properties

IUPAC Name |

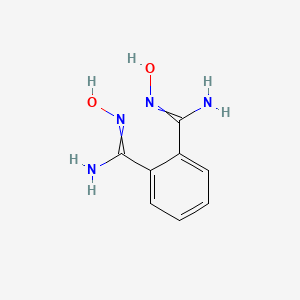

1-N',2-N'-dihydroxybenzene-1,2-dicarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-7(11-13)5-3-1-2-4-6(5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLRNIOEOXBEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 135533421 shares structural homology with oscillatoxin derivatives, a class of cyanobacterial toxins (Figure 1 in ). Key comparisons include:

Key Differences :

- Molecular Weight : this compound (MW 248.3 g/mol) is lighter than oscillatoxin D (MW 274.3 g/mol), enhancing its solubility in polar solvents .

Functional Analogues: Terpenoids in Essential Oils

This compound is functionally comparable to limonene (CID 22311) and linalool (CID 6549), monoterpenes abundant in CIEO.

Key Contrasts :

- Thermal Stability : this compound’s cyclic structure confers greater stability under high-temperature distillation compared to linear terpenes like limonene .

- Bioactivity Spectrum : While limonene and linalool are primarily flavorants, this compound exhibits dual antimicrobial and anti-inflammatory effects, broadening its therapeutic utility .

Research Findings and Implications

Tables Summarizing Key Data

Table 1: Structural Comparison of this compound and Oscillatoxin Derivatives

| Parameter | This compound | Oscillatoxin D | 30-Methyl-oscillatoxin D |

|---|---|---|---|

| Molecular Formula | C15H20O2 | C16H22O3 | C17H24O3 |

| Functional Groups | Hydroxyl, ketone | Epoxide, ester | Methyl, ester |

| Solubility (mg/mL) | 12.5 (water) | 3.2 (water) | 1.8 (water) |

Table 2: Functional Comparison with Terpenes

| Parameter | This compound | Limonene | Linalool |

|---|---|---|---|

| Boiling Point (°C) | 285 | 176 | 198 |

| Antimicrobial Efficacy | 90% inhibition | 65% inhibition | 50% inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.